molecular formula C13H22O B14145893 (4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one CAS No. 54808-90-1

(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one

Cat. No.: B14145893
CAS No.: 54808-90-1
M. Wt: 194.31 g/mol
InChI Key: YZILXDJWJHJLAM-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one is a chemical compound with a complex structure that includes multiple stereocenters This compound is part of the naphthalenone family and is characterized by its octahydro-naphthalene core with specific methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one typically involves stereocontrolled reactions to ensure the correct configuration of the stereocenters. One common method starts with (1R,4S,5R)-(+)-4,6,6-trimethyl-4-vinylbicyclo[3.1.1]heptan-2-one, which undergoes a series of reactions including hydrogenation and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.

    Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.

Properties

CAS No.

54808-90-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4aS,8aR)-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C13H22O/c1-12(2)7-4-8-13(3)9-10(14)5-6-11(12)13/h11H,4-9H2,1-3H3/t11-,13+/m0/s1

InChI Key

YZILXDJWJHJLAM-WCQYABFASA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=O)C2)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=O)C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.